1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone
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Overview
Description
1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a synthetic organic compound characterized by its unique structural features It contains a pyrazole ring substituted with a chlorophenyl group, linked to a phenyl ring, and an azetidinone moiety
Preparation Methods
The synthesis of 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves multiple steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring. This intermediate is then coupled with a phenyl ring through a Suzuki coupling reaction. The final step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions using suitable reagents and conditions .
Chemical Reactions Analysis
1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazole rings.
Cyclization: The azetidinone ring can participate in cyclization reactions, forming larger ring systems under specific conditions
Scientific Research Applications
1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the presence of the pyrazole and chlorophenyl groups, which enhance binding affinity and specificity. The azetidinone ring also plays a crucial role in stabilizing the compound’s conformation, allowing for effective interaction with target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone stands out due to its unique combination of structural features. Similar compounds include:
1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone: Used as a solvent and in the manufacture of insecticides and herbicides.
(RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine: Known for its use in pharmaceutical formulations.
Cetirizine hydrochloride: An antihistamine with a similar chlorophenyl group.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
1-[4-[2-(4-chlorophenyl)pyrazol-3-yl]phenyl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-20(2)13-23(19(20)25)16-7-3-14(4-8-16)18-11-12-22-24(18)17-9-5-15(21)6-10-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUCOCBPFNXYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NN3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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